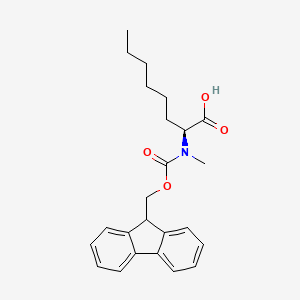

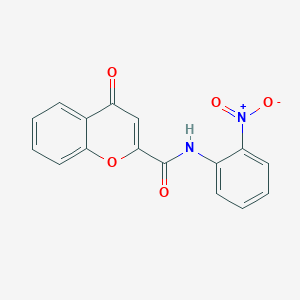

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a compound that has been mentioned in the context of being a potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate . It was part of a novel series of benzamide derivatives designed and synthesized from the pyridazinone scaffold .

Chemical Reactions Analysis

The compound demonstrated potent inhibitory activity in vitro toward human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line . It also strongly increased the intracellular level of acetyl-histone H3 and P21 simultaneously and effectively induced G1 cell cycle arrest and apoptosis .

Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Binge Eating

Research on selective orexin receptor (OXR) antagonists, such as SB-649868, which shares a similar complex chemical structure with the compound , has shed light on the neural systems that motivate compulsive food seeking and intake. These findings suggest that selective antagonism at OXR could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Serotonin Receptors in Alzheimer's Disease

Another study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, highlighting the potential of compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide for diagnostic purposes in neurodegenerative diseases (Kepe et al., 2006).

Histone Deacetylase Inhibitors in Cancer

The compound MGCD0103, a histone deacetylase (HDAC) inhibitor, has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This research underscores the therapeutic potential of compounds with the ability to modulate epigenetic states in cancer treatment (Zhou et al., 2008).

Met Kinase Superfamily Inhibitors in Cancer

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, like BMS-777607, has highlighted their efficacy in inhibiting the Met kinase superfamily. These compounds demonstrate significant antitumor activity in vivo and have advanced into clinical trials, indicating their potential in cancer therapeutics (Schroeder et al., 2009).

Orexin Receptor Antagonists in Insomnia

The study of SB-649868, focusing on its metabolism and pharmacokinetics, illustrates the development of novel orexin receptor antagonists for the treatment of insomnia. This research provides valuable insights into the drug development process, from synthesis to clinical application (Renzulli et al., 2011).

Mécanisme D'action

Orientations Futures

The compound exhibited excellent in vivo antitumor activity and showed better antitumor efficacy on mouse models with intact immune system than those with thymus deficiencies . It also displayed a favorable pharmacokinetic profile in ICR mice and SD rat, respectively, minimal metabolic property differences among hepatocytes from five species . This suggests that the compound may serve as a new drug candidate for further investigation .

Propriétés

IUPAC Name |

4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c19-12-3-7-15(8-4-12)23-10-14(9-16(23)24)22-18(26)21-13-5-1-11(2-6-13)17(20)25/h1-8,14H,9-10H2,(H2,20,25)(H2,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZRIRSWODSTLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)

![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)